molecular formula C13H21F3N2O2 B1473114 tert-butyl 5-(2,2,2-trifluoroethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate CAS No. 2097962-49-5

tert-butyl 5-(2,2,2-trifluoroethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

Cat. No.: B1473114
CAS No.: 2097962-49-5
M. Wt: 294.31 g/mol
InChI Key: GUKMAPXZFPLVJQ-UHFFFAOYSA-N
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Description

The compound is likely an organic molecule, given the presence of the tert-butyl group and the pyrrole ring in its name. The tert-butyl group is a common substituent in organic chemistry, known for its bulky nature . The pyrrole ring is a five-membered aromatic ring with one nitrogen atom .


Molecular Structure Analysis

The compound likely has a complex structure due to the presence of the hexahydropyrrolo[3,4-c]pyrrole ring. This ring system is a bicyclic structure, which could add to the complexity of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the trifluoroethyl group could make the compound more lipophilic, which could affect its solubility in different solvents .

Scientific Research Applications

Chemical Synthesis and Transformations

  • The compound is involved in the thermal addition processes leading to the synthesis of various pyrrole derivatives. For instance, the reaction with 1-aryl-3,3,3-trifluoro-1-propynes followed by dehydrogenation yields methyl 1-tert-butyl-3(4)-aryl-4(3)-trifluoromethyl-1H-pyrrole-2-carboxylates, indicating its utility in synthesizing fluorinated pyrrole compounds with potential application in materials science and pharmacology (Porta, Capuzzi, & Bettarini, 1994).
  • The introduction of pentafluorosulfanyl groups into pyrrole derivatives through cycloaddition reactions underscores the compound's versatility in producing pyrrole carboxylic acid esters with enhanced chemical properties for further synthetic applications (Dolbier & Zheng, 2009).
  • A scalable synthesis method for tert-butyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate highlights its significance in generating pharmacologically important intermediates, leveraging cost-effective and high-yielding processes suitable for commercial-scale production (Bahekar et al., 2017).

Pharmacological Intermediate Development

  • The compound serves as a precursor in the synthesis of hexahydrocyclopentapyrrolone derivatives, a crucial pharmacophore for a variety of pharmacological activities. The efficient synthesis pathway developed for tert-butyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate facilitates the exploration of new drugs and therapeutic agents by providing a reliable source of complex pyrrole-based scaffolds (Bahekar et al., 2017).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and properties. For example, some organic compounds can be flammable, while others can be toxic or harmful if ingested or inhaled .

Future Directions

The future directions for research on this compound would depend on its current applications. If it’s a new compound, initial studies would likely focus on understanding its properties and potential uses .

Properties

IUPAC Name

tert-butyl 2-(2,2,2-trifluoroethyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21F3N2O2/c1-12(2,3)20-11(19)18-6-9-4-17(5-10(9)7-18)8-13(14,15)16/h9-10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUKMAPXZFPLVJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CN(CC2C1)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 5-(2,2,2-trifluoroethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

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